Pentobarbital-D5

Overview

Description

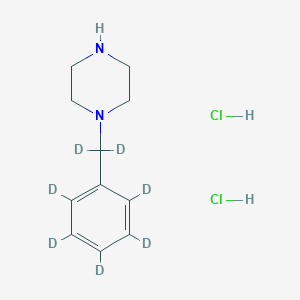

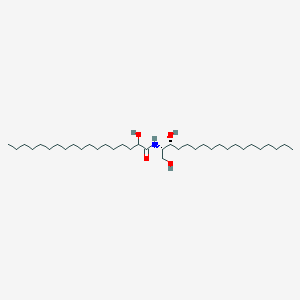

Pentobarbital-d5 is a deuterated form of pentobarbital, a barbiturate that is commonly used as a sedative and hypnotic. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentobarbital-d5 is synthesized by methods similar to those used for pentobarbital, with the key difference being the use of deuterated reagents. The synthesis involves the alkylation of α-ethylmalonic ester with 2-bromopentane, followed by cyclization to form the barbiturate ring . The reaction conditions typically include the use of a strong base and an appropriate solvent to facilitate the alkylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Pentobarbital-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentobarbital-d5 is widely used in scientific research, particularly in the following areas:

Biology: Used in studies involving metabolic pathways and enzyme kinetics.

Medicine: Employed in pharmacokinetic studies to monitor drug levels and metabolism.

Mechanism of Action

Pentobarbital-d5, like pentobarbital, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and inhibition of neuronal firing. The prolonged inhibitory effect of GABA in the thalamus results in sedation and hypnotic effects .

Comparison with Similar Compounds

Similar Compounds

Amobarbital: Another barbiturate with similar sedative and hypnotic properties.

Butalbital: Used for its sedative effects and often combined with other medications for pain relief.

Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

Secobarbital: A short-acting barbiturate used for its sedative and hypnotic effects.

Uniqueness of Pentobarbital-d5

This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms allows for precise quantitation and differentiation from non-deuterated compounds in mass spectrometry .

Properties

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i2D3,5D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-ZTIZGVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345017 | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52944-66-8 | |

| Record name | Pentobarbital-D5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052944668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTOBARBITAL-D5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKC28WZ299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is pentobarbital-D5 preferred over other compounds as an internal standard for pentobarbital analysis?

A: this compound, with its five deuterium atoms, exhibits similar chemical behavior to pentobarbital, ensuring comparable extraction and ionization efficiencies during sample preparation and GC/MS analysis [, ]. This similarity allows for accurate quantification of pentobarbital by minimizing variations caused by matrix effects or instrument fluctuations.

Q2: Are there any challenges in using this compound as an internal standard?

A: While generally effective, this compound can present challenges. One study highlighted that interference from the internal standard (this compound) affected the calibration data for pentobarbital, necessitating the use of a hyperbolic curve regression model for accurate quantification []. Additionally, careful selection of appropriate ions during mass spectrometry is crucial to avoid cross-contributions between pentobarbital and this compound signals, ensuring accurate analysis [].

Q3: Can you provide an example of how this compound contributes to research beyond simple quantification?

A: Researchers developed a GC/MS/MS method for quantifying pentobarbital in dog food using this compound as an internal standard []. This method, with a limit of detection (LOD) of 0.6 ppb, proved crucial in identifying dog food adulterated with pentobarbital, leading to an FDA class 1 voluntary recall. This example highlights the critical role of this compound in ensuring food safety through accurate and sensitive detection of contaminants.

Q4: How does the use of this compound contribute to method validation in analytical chemistry?

A: this compound plays a crucial role in achieving high accuracy, precision, and reproducibility in analytical methods for pentobarbital quantification. By comparing the signal of pentobarbital to that of the known concentration of this compound, researchers can account for variations during sample preparation and analysis, ensuring reliable and robust results [].

Q5: Are there any limitations to using GC/MS with this compound for analyzing pentobarbital in biological samples?

A: While GC/MS with this compound is a powerful technique, researchers have explored alternative methods like LC-HRMS/MS for quantifying multiple drugs, including pentobarbital, in biological samples []. This approach offers potential advantages in terms of speed, sensitivity, and the ability to analyze a wider range of compounds simultaneously.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

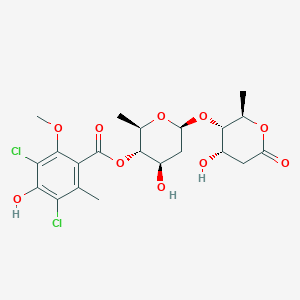

![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)

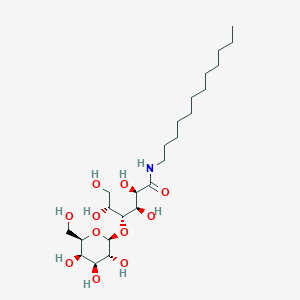

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

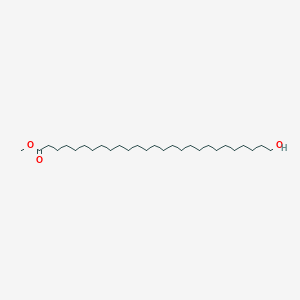

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)